molecular formula C14H11NO3 B088023 4-Hydroxy-4'-nitrostilbene CAS No. 14064-83-6

4-Hydroxy-4'-nitrostilbene

Cat. No. B088023
CAS RN: 14064-83-6
M. Wt: 241.24 g/mol
InChI Key: OETQWIHJPIESQB-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-4'-nitrostilbene derivatives involves complex chemical processes. For instance, 4-Methoxy 4-nitrostilbene, a related compound, has been synthesized and characterized, revealing its crystalline properties and lattice parameters, which are crucial for understanding the synthesis of similar stilbenes (Dinakaran, Bhagavannarayana, & Kalainathan, 2012).

Molecular Structure Analysis

The molecular structure of stilbene derivatives, including those related to 4-Hydroxy-4'-nitrostilbene, has been extensively studied. For example, research on 3-Methyl-4-methoxy-4′-nitrostilbene (MMONS) details its crystal structure, providing insights into the molecular arrangement and interactions within the crystal (Tam, Guérin, Calabrese, & Stevenson, 1989).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Hydroxy-4'-nitrostilbene derivatives are complex and multifaceted. The reaction mechanisms and product formation from related stilbenes can offer valuable insights into the behavior of 4-Hydroxy-4'-nitrostilbene under various conditions (Panzella et al., 2006).

Physical Properties Analysis

The physical properties, including the crystalline nature and optical properties of stilbene derivatives, are essential for understanding the material characteristics of 4-Hydroxy-4'-nitrostilbene. Research on related compounds, such as 4-Iodo 4-nitrostilbene, provides valuable data on crystal systems, UV-Vis-NIR absorption, and thermal behavior (Dinakaran & Kalainathan, 2013).

Chemical Properties Analysis

The chemical properties of stilbene derivatives, including 4-Hydroxy-4'-nitrostilbene, are influenced by their molecular structure and synthesis process. Studies on similar compounds help in understanding the functional groups, molecular mass, and chemical behavior under various conditions (Dinakaran & Kalainathan, 2013).

Scientific Research Applications

4-Hydroxy-4’-nitrostilbene is a type of stilbene . Stilbenes are a family of compounds that have gained significant importance in pharmaceutical as well as material chemistry . They exist in E and Z conformations, each eliciting different pharmacological activities .

Stilbenes and their analogues hold enormous potential importance due to their diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus and tyrosine kinase inhibitors .

For example, resveratrol, a hydroxy stilbene, shows significant effect against cancer, AIDS, antagonistic activity against aryl hydrocarbon receptor (AhR) and estrogenic potency . Another stilbene, pterostilbene, is used in the treatment of resistant hematology malignancies, diabetes and as an antitumor agent .

4-Hydroxy-4’-nitrostilbene is a type of stilbene, and it’s primarily used in the field of chemical research . Here are some details about its applications:

  • Chemical Research

    • Summary of Application : 4-Hydroxy-4’-nitrostilbene is used as a reagent in chemical research . It’s often used in the synthesis of other compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the nature of the research. Typically, it would be used in a laboratory setting, following specific experimental procedures outlined in the research design .
    • Results or Outcomes : The outcomes of using 4-Hydroxy-4’-nitrostilbene in chemical research can also vary widely. The results would depend on the specific goals of the research and the other compounds involved in the synthesis .
  • Pharmaceutical Research

    • Summary of Application : Stilbenes, the family of compounds that 4-Hydroxy-4’-nitrostilbene belongs to, have significant importance in pharmaceutical research due to their diverse spectrum of biological applications .
    • Methods of Application : In pharmaceutical research, 4-Hydroxy-4’-nitrostilbene could be used in various ways, such as in drug synthesis or as a component in drug testing .
    • Results or Outcomes : The outcomes would depend on the specific goals of the research. For example, it could potentially lead to the development of new drugs or therapies .
  • Chemical Synthesis

    • Summary of Application : 4-Hydroxy-4’-nitrostilbene is often used as a reagent in chemical synthesis . It can be used to produce other compounds .
    • Methods of Application : The compound is typically used in a laboratory setting, following specific experimental procedures outlined in the research design .
    • Results or Outcomes : The outcomes of using 4-Hydroxy-4’-nitrostilbene in chemical synthesis can vary widely. The results would depend on the specific goals of the research and the other compounds involved in the synthesis .
  • Material Chemistry

    • Summary of Application : Stilbenes, including 4-Hydroxy-4’-nitrostilbene, have significant importance in material chemistry .
    • Methods of Application : In material chemistry, 4-Hydroxy-4’-nitrostilbene could be used in various ways, such as in the synthesis of new materials .
    • Results or Outcomes : The outcomes would depend on the specific goals of the research. For example, it could potentially lead to the development of new materials with unique properties .

Safety And Hazards

4-Hydroxy-4’-nitrostilbene is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and use it only in well-ventilated areas . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQWIHJPIESQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4'-nitrostilbene

CAS RN

14064-83-6
Record name 4-Hydroxy-4'-nitrostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
DM Shin, YI Kim, O Kwon, YH Oh - Journal of Photoscience, 1995 - koreascience.kr
… Abstract – Solvatochromic effects and hydrogen bonding interactions of 4-hydroxy-4'nitrostilbene(NSOH) were investigated. Electronic transition energies of NSOH have good …
Number of citations: 0 koreascience.kr
H Görner, M Megyesi, Z Miskolczy, L Biczók - Journal of Photochemistry and …, 2010 - Elsevier
… The properties of triplet-excited trans-4-hydroxy-4′-nitrostilbene were studied by photochemical means. This species produces singlet molecular oxygen with a quantum yield of Φ Δ …
Number of citations: 4 www.sciencedirect.com
M Megyesi, L Biczók, H Görner, Z Miskolczy - Chemical Physics Letters, 2010 - Elsevier
… -substitution on the fluorescent behavior was studied in various solvents at room temperature in order to compare the photophysical characteristics of trans-4-hydroxy-4′-nitrostilbene (…
Number of citations: 13 www.sciencedirect.com
S Sanoh, S Kitamura, K Sugihara, N Fujimoto… - Journal of health …, 2003 - jstage.jst.go.jp
… The activities of 4-hydroxystilbene, 4aminostilbene, and 4-hydroxy-4′-nitrostilbene were also observed in the range of 10–6–10–4 M. Resveratrol and 4-nitrostilbene exhibited minor es…
Number of citations: 37 www.jstage.jst.go.jp
JY Lee - Polymer Bulletin, 1995 - Springer
… 4'-(2-Vinyloxyethoxy)-4-nitrostilbene 2 was prepared by the reaction of 4'-hydroxy-4-nitrostilbene 1 with 2-iodoethyl vinyl ether. Monomer 2 was polymerized with cationic initiators to …
Number of citations: 12 link.springer.com
K Clays, A Persoons - Physical review letters, 1991 - APS
… Values of the first hyperpolarizability β of 23× 10− 30 esu for para-nitroaniline, 105× 10− 30 esu for 4-methoxy-4’-nitrostilbene, and 95× 10− 30 esu for 4-hydroxy-4’-nitrostilbene …
Number of citations: 331 journals.aps.org
JY Lee - Bull. Korean Chem. Soc, 1995 - pdf.lookchemmall.com
… )-4-nitrostilbene 2 and 3”,5'-dimethoxy-4'-(2-vinyloxyethoxy)-2,4-dinitrostilbene 5 were prepared by the reactions of 2-iodoethyl vinyl ether with 3',5'-dimethoxy-4-hydroxy-4-nitrostilbene …
Number of citations: 6 pdf.lookchemmall.com
Z Li, K Wu, G Su, Y He - Optical Materials, 2002 - Elsevier
Three derivatives of stilbene: 3-hydroxy-4-methoxy-4 ′ -nitrostilbene (HMONS), 3-methoxy-4-hydroxy-4 ′ -nitro-stilbene (MOHNS), 2-cyano-3-indole-propenoic acid ethyl ester (CIP-…
Number of citations: 30 www.sciencedirect.com
K Clays, A Persoons - Review of scientific instruments, 1992 - pubs.aip.org
… the first hyperpolarizability p of 23 X 10 - 3o esu for para-nitroaniline (PNA), 105 X lo- 3o esu for 4-methoxy-4’-nitrostilbene (MONS), and 95 X 10 - 3o esu for 4-hydroxy-4’-nitrostilbene (…
Number of citations: 636 pubs.aip.org
JY Lee - Polymer Bulletin, 1995 - Springer
… 3',5'-Dimethoxy-4'-hydroxy-4-nitrostilbene 1 and 3',5'-dimethoxy-4'-hydroxydinitrostitbene 4 … iodide, and reacted with 3',5'-dimethoxy-4'-hydroxy-4-nitrostilbene 1 and 3',5'-dimethoxy-4'-…
Number of citations: 10 link.springer.com

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